Diisopropylphosphorylthiocholine iodide

Description

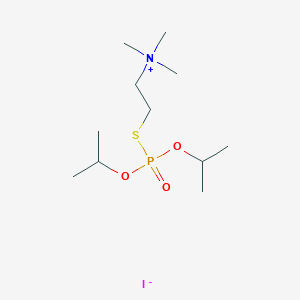

Diisopropylphosphorylthiocholine iodide is an organophosphorus compound with significant anticholinesterase activity. Its structure comprises a phosphorylated thiocholine moiety, where the thiocholine group is esterified with an isopropyl methylphosphonothiolate group. Below are its key identifiers:

- IUPAC Name: Phosphonothioic acid, methyl-, O-isopropyl ester, S-ester with (2-mercaptoethyl)trimethylammonium iodide .

- Synonyms: Includes S-(2-Dimethylaminoethyl) isopropyl methylphosphonothiolate methyl iodide, O-Isopropyl S-2-trimethylammonium methylphosphonothiolate iodide, and others listed in .

- O-isopropyl methylphosphonothiolate (C₄H₁₀O₂PS)

- (2-Mercaptoethyl)trimethylammonium iodide (C₅H₁₃INS)

Properties

CAS No. |

2641-06-7 |

|---|---|

Molecular Formula |

C11H27INO3PS |

Molecular Weight |

411.28 g/mol |

IUPAC Name |

2-di(propan-2-yloxy)phosphorylsulfanylethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C11H27NO3PS.HI/c1-10(2)14-16(13,15-11(3)4)17-9-8-12(5,6)7;/h10-11H,8-9H2,1-7H3;1H/q+1;/p-1 |

InChI Key |

HBZREFMVMBMARG-UHFFFAOYSA-M |

SMILES |

CC(C)OP(=O)(OC(C)C)SCC[N+](C)(C)C.[I-] |

Canonical SMILES |

CC(C)OP(=O)(OC(C)C)SCC[N+](C)(C)C.[I-] |

Synonyms |

diisopropylphosphorylthiocholine iodide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Diisopropylphosphorylthiocholine iodide belongs to a class of organophosphorus cholinesterase inhibitors. Below is a comparison with structurally related compounds:

Table 1: Key Properties of this compound and Analogues

Mechanistic and Toxicity Differences

- This compound : Acts as an irreversible acetylcholinesterase inhibitor due to its phosphorylating thiocholine group, which binds to the enzyme’s active site. Its quaternary ammonium moiety enhances solubility and cellular uptake .

- Diethylphosphoramidic dichloride : A reactive intermediate in organic synthesis, lacking anticholinesterase activity. Its dichloride groups make it highly electrophilic, suitable for forming phosphoramidate linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.